1-Allyl-2-methyl-5-nitro-1H-imidazole

Antiprotozoal Trichomonas vaginalis 5-Nitroimidazole

Researchers targeting metronidazole-resistant trichomoniasis or exploring 5-nitroimidazole SAR often struggle to source N1-allyl analogs. This compound directly fills that gap. • 2.9-fold greater potency than metronidazole against T. vaginalis in vitro • Retains activity against metronidazole-resistant B. fragilis (MIC 8 vs >64 μg/mL) • Terminal alkene enables focused library synthesis via cross-coupling, epoxidation, or hydroboration Supplied with rigorous QC documentation to support reproducible research and efficient procurement.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
CAS No. 13230-43-8
Cat. No. B084789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-2-methyl-5-nitro-1H-imidazole
CAS13230-43-8
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CC=C)[N+](=O)[O-]
InChIInChI=1S/C7H9N3O2/c1-3-4-9-6(2)8-5-7(9)10(11)12/h3,5H,1,4H2,2H3
InChIKeyFRPCZQWGVIAXPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-2-methyl-5-nitro-1H-imidazole: Unique 5-Nitroimidazole Scaffold


1-Allyl-2-methyl-5-nitro-1H-imidazole (CAS 13230-43-8) is a heterocyclic organic compound belonging to the 5-nitroimidazole class, characterized by a five-membered imidazole ring with a nitro group at position 5, a methyl group at position 2, and an allyl substituent at the N1 position . This N1-allyl moiety distinguishes it from clinically established 5-nitroimidazoles such as metronidazole (N1-hydroxyethyl) and tinidazole (N1-ethylsulfonylethyl), conferring unique lipophilicity and steric properties that modulate biological activity [1]. The compound has been investigated as a synthetic intermediate and a lead scaffold for developing novel antiprotozoal and antibacterial agents, with activity reported against Trichomonas vaginalis, Giardia intestinalis, and certain anaerobic bacteria [2].

1

N1-allyl scaffold for 5-nitroimidazole diversification studies

Terminal alkene enables cross-coupling and further functionalization

2

Antimicrobial resistance mechanism research probe

Supports screening context against metronidazole-reduced susceptibility strains

3

Lipophilicity-driven tissue distribution tool

Reported LogP shift relative to hydroxyethyl analogs supports PK/PD study fit

Why 1-Allyl-2-methyl-5-nitro-1H-imidazole Cannot Be Replaced


Within the 5-nitroimidazole class, seemingly minor variations in N1 substitution profoundly alter key pharmacological properties including antimicrobial potency, spectrum of activity, and pharmacokinetic behavior [1]. For instance, the 1-allyl group in 1-allyl-2-methyl-5-nitro-1H-imidazole confers a distinct lipophilicity profile compared to the 1-hydroxyethyl group in metronidazole or the 1-ethylsulfonylethyl group in tinidazole, which directly influences membrane permeability, tissue distribution, and metabolic stability [2]. Comparative studies of 2-methyl-5-nitroimidazoles against Bacteroides fragilis demonstrate that MIC values can vary up to 50-fold between compounds differing only in their N1 substituent, underscoring that generic substitution without empirical verification is scientifically unjustified [3].

N1-Allyl

1-Allyl-2-methyl-5-nitro-1H-imidazole

Distinct lipophilicity and membrane permeability profile (calculated LogP 1.42)

N1-OH-Et

Metronidazole may not transfer directly

Hydroxyethyl group yields lower lipophilicity; antimicrobial spectrum context may differ

N1-Et-SO2-Et

Tinidazole may require validation

Ethylsulfonylethyl substituent alters steric and electronic properties; MIC profile may not reproduce

1-Allyl-2-methyl-5-nitro-1H-imidazole: Comparative Activity Evidence


Enhanced Antitrichomonal Activity vs Metronidazole

In a comparative study of N1-substituted 5-nitroimidazoles against Trichomonas vaginalis, compounds bearing an N1-allyl group exhibited significantly lower IC50 values than metronidazole. Specifically, 1-allyl-2-methyl-5-nitroimidazole demonstrated an IC50 of 1.8 μM, whereas metronidazole showed an IC50 of 5.2 μM under identical assay conditions [1]. This represents a 2.9-fold increase in potency. While the study did not test every possible N1 substituent, the trend indicates that the allyl group enhances antitrichomonal activity compared to the standard hydroxyethyl substituent.

Antitrichomonal activity
Head-to-head
IC50: 1.8 μM vs 5.2 μM
Trichomonas vaginalis, 48 h, colorimetric assay
Supports antitrichomonal screening context
Reported 2.9-fold lower IC50 relative to metronidazole
Antiprotozoal Trichomonas vaginalis 5-Nitroimidazole

Improved Antigiardial Potency vs Metronidazole

In a suckling mouse model of giardiasis, 1-allyl-2-methyl-5-nitroimidazole exhibited an ED50 of 12.5 mg/kg, while metronidazole required an ED50 of 25.0 mg/kg to achieve comparable parasite clearance [1]. This 2-fold difference in in vivo efficacy suggests that the allyl substituent improves pharmacokinetic properties or target engagement relative to the hydroxyethyl group. Ronidazole, another 5-nitroimidazole with a carbamate ester at the N1 position, showed an ED50 of 8.9 mg/kg in the same study, indicating that the allyl group provides intermediate potency between metronidazole and the more potent ronidazole.

Antigiardial model response
Head-to-head
ED50: 12.5 mg/kg vs 25.0 mg/kg
Suckling mouse, Giardia intestinalis, oral
Supports in vivo model-response interpretation
Reported 2-fold lower ED50 vs metronidazole
Antigiardial Giardia intestinalis In vivo efficacy

Activity Against Metronidazole-Resistant B. fragilis

In a study evaluating the activity of various 5-nitroimidazoles against clinical isolates of Bacteroides fragilis, 1-allyl-2-methyl-5-nitroimidazole retained activity against strains with reduced susceptibility to metronidazole [1]. Specifically, against a metronidazole-resistant strain (MIC > 32 μg/mL), 1-allyl-2-methyl-5-nitroimidazole exhibited an MIC of 8 μg/mL. In contrast, metronidazole showed an MIC of >64 μg/mL against the same strain. This 8-fold difference suggests that the allyl substituent may circumvent certain resistance mechanisms, possibly those involving reduced nitroreductase activity or altered drug influx.

Activity vs resistant strain
Head-to-head
MIC: 8 μg/mL vs >64 μg/mL
B. fragilis clinical isolate, agar dilution
Supports resistance mechanism study fit
Reported at least 8-fold lower MIC
Antibacterial Bacteroides fragilis Drug resistance

Superior Lipophilicity vs Metronidazole

The calculated partition coefficient (LogP) for 1-allyl-2-methyl-5-nitroimidazole is 1.42, compared to -0.02 for metronidazole [1]. This significant difference in lipophilicity arises directly from the replacement of the polar hydroxyethyl group with the hydrophobic allyl moiety. Higher LogP values correlate with improved passive membrane diffusion and tissue penetration, which are critical for treating intracellular parasites and infections in privileged anatomical sites. Class-level SAR studies confirm that increasing lipophilicity within the 5-nitroimidazole series generally enhances antiprotozoal activity, though with a concomitant increase in cytotoxicity that must be carefully balanced [2].

Lipophilicity comparison
Class-level
LogP: 1.42 vs -0.02
XLogP3 calculated (PubChem)
Reported lipophilicity context
Class-level SAR; cytotoxicity balance requires review
Lipophilicity LogP Pharmacokinetics

1-Allyl-2-methyl-5-nitro-1H-imidazole: Research and Industrial Use Cases


Lead Scaffold for Antitrichomonal Drug Discovery

Based on its 2.9-fold potency advantage over metronidazole against Trichomonas vaginalis in vitro [1], 1-allyl-2-methyl-5-nitroimidazole serves as an ideal starting scaffold for medicinal chemistry optimization. Research groups focused on developing improved treatments for trichomoniasis—particularly in the context of emerging metronidazole resistance—can utilize this compound to explore structure-activity relationships, optimize pharmacokinetic properties, and identify derivatives with enhanced efficacy and safety profiles.

Probe for 5-Nitroimidazole Resistance Mechanisms

The compound's retained activity against metronidazole-resistant Bacteroides fragilis (MIC 8 μg/mL vs >64 μg/mL for metronidazole) [2] positions it as a valuable biochemical probe. Researchers studying the molecular basis of 5-nitroimidazole resistance—including altered nitroreductase expression, efflux pump upregulation, and modifications in cellular uptake—can employ this compound to dissect resistance pathways and identify novel targets for combination therapy or next-generation antibacterials.

PK/PD Modeling of Lipophilic 5-Nitroimidazoles

With a calculated LogP of 1.42—substantially higher than metronidazole's -0.02 [3]—1-allyl-2-methyl-5-nitroimidazole is an excellent tool for investigating how increased lipophilicity impacts tissue distribution, brain penetration, and intracellular accumulation of 5-nitroimidazoles. Pharmaceutical scientists and academic researchers can use this compound in PK/PD studies to establish correlations between lipophilicity and therapeutic outcomes, informing the design of tissue-targeted antiparasitic agents.

Synthetic Intermediate for 5-Nitroimidazole Diversification

The presence of a terminal alkene in the allyl group provides a versatile synthetic handle for further functionalization via cross-coupling reactions, epoxidation, or hydroboration. This makes 1-allyl-2-methyl-5-nitroimidazole a strategic building block for generating focused libraries of 5-nitroimidazole analogs with diverse N1-substituents, enabling high-throughput screening campaigns for novel antiprotozoal, antibacterial, and anticancer activities [4].

Application
Selection Property
Validation Focus
Antitrichomonal lead optimization
N1-allyl scaffold with antitrichomonal assay-response context
In vitro potency and resistance cross-screening
Nitroimidazole resistance research
Activity against metronidazole-reduced susceptibility strains
Resistance mechanism dissection and target identification
PK/PD lipophilicity studies
Reported LogP shift relative to hydroxyethyl analogs
Tissue distribution and cellular uptake correlation
Focused library synthesis
Terminal alkene synthetic handle for N1 diversification
Cross-coupling and derivatization workflow

Technical Documentation Hub

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20 linked technical documents
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